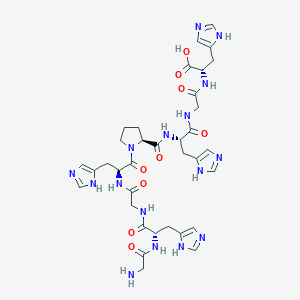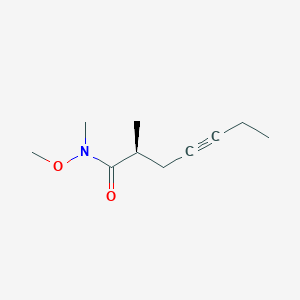
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. The presence of the imidazolium ring and the long alkyl chain in its structure contributes to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized by reacting an appropriate imidazole derivative with an alkyl halide under basic conditions.
Introduction of the Amino Group: The amino group is introduced by reacting the imidazolium compound with an appropriate amine under controlled conditions.
Addition of the Decyl Chain: The decyl chain is added through a nucleophilic substitution reaction using a decyl halide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazolium compound, such as oxo derivatives, reduced forms, and substituted imidazolium salts.
Scientific Research Applications
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The imidazolium ring plays a crucial role in stabilizing these interactions, leading to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-2-oxoethyl)-3-(carbamoyloxy)pyridinium
- N-(2-Amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide stands out due to its long decyl chain, which enhances its hydrophobicity and solubility in non-polar solvents. This unique feature makes it particularly useful in applications requiring amphiphilic properties.
Properties
CAS No. |
557792-77-5 |
|---|---|
Molecular Formula |
C15H30BrN3O |
Molecular Weight |
348.32 g/mol |
IUPAC Name |
2-(3-decyl-1,2-dihydroimidazol-1-ium-1-yl)acetamide;bromide |
InChI |
InChI=1S/C15H29N3O.BrH/c1-2-3-4-5-6-7-8-9-10-17-11-12-18(14-17)13-15(16)19;/h11-12H,2-10,13-14H2,1H3,(H2,16,19);1H |
InChI Key |
XGBRHAZZQKGTFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C[NH+](C=C1)CC(=O)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12576562.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)

![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)


![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)

![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)

